REACTION_CXSMILES
|
[C:1]1([CH:7]2[CH2:9][O:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O1CCCC1.[CH2:15]([NH2:18])[CH:16]=[CH2:17].[Cl-].[NH4+]>>[CH2:15]([NH:18][CH2:9][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[OH:8])[CH:16]=[CH2:17].[CH2:15]([NH:18][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:9][OH:8])[CH:16]=[CH2:17] |f:3.4|
|
Name
|
|
Quantity
|
0.57 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1OC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.56 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was treated under argon
|
Type
|
CUSTOM
|
Details
|
formed which
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
The yellow solution was heated at 100° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over 3 g of sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The oily residue containing the products
|
Type
|
CUSTOM
|
Details
|
was separated by chromatography on a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NCC(O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NC(CO)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH:7]2[CH2:9][O:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O1CCCC1.[CH2:15]([NH2:18])[CH:16]=[CH2:17].[Cl-].[NH4+]>>[CH2:15]([NH:18][CH2:9][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[OH:8])[CH:16]=[CH2:17].[CH2:15]([NH:18][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:9][OH:8])[CH:16]=[CH2:17] |f:3.4|
|
Name
|
|
Quantity
|
0.57 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1OC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.56 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was treated under argon
|
Type
|
CUSTOM
|
Details
|
formed which
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
The yellow solution was heated at 100° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over 3 g of sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The oily residue containing the products
|
Type
|
CUSTOM
|
Details
|
was separated by chromatography on a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NCC(O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NC(CO)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |